methyl({[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methyl})amine
Overview
Description
Methyl({[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methyl})amine is a chemical compound with the CAS Number: 1251924-25-0 . It has a molecular weight of 193.17 and its IUPAC name is N-methyl [1- (2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanamine . The compound is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10F3N3/c1-11-4-6-12-2-3-13(6)5-7(8,9)10/h2-3,11H,4-5H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 193.17 . It is a liquid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the literature.Scientific Research Applications
Supramolecular Chemistry
A study highlights the self-assembly of an imidazole derivative with boric acid, leading to a supramolecular structure featuring bundled antiparallel imidazole-boric acid helices and one-dimensional channels filled with boric acid. This assembly demonstrates the potential of imidazole compounds in constructing complex molecular architectures stabilized by π-π stacking and unique hydrogen bonding interactions (Cheruzel, Mashuta, & Buchanan, 2005).
Corrosion Inhibition
Research on 1-(2-ethylamino)-2-methylimidazoline, a derivative of imidazole, and its precursor compounds has shown their effectiveness as corrosion inhibitors for carbon steel in acidic media. The electrochemical behavior of these compounds indicates their potential for protecting metals from corrosion, with imidazoline demonstrating superior efficiency due to its active sites and planar geometry (Cruz, Martinez, Genescà, & García-Ochoa, 2004).
Antimicrobial Activities
A series of imidazo-[1,2-a]pyridine derivatives were synthesized and evaluated for their antimicrobial properties. Some derivatives, particularly those with halogen groups, exhibited potent activity against various strains of bacteria and fungi, suggesting the potential of imidazole compounds in developing new antimicrobial agents (Desai et al., 2012).
Catalysis
Imidazole derivatives have been used as catalysts in reductive amination of carbonyl compounds using sodium borohydride, demonstrating efficient conversion of aldehydes and ketones to amines without forming side products. This catalytic activity highlights the utility of imidazole compounds in organic synthesis (Reddy, Kanjilal, Sunitha, & Prasad, 2007).
Sensor Development
Research on a 3D ionic cadmium-organic framework with 2-methyl-1H-imidazole-4,5-dicarboxylic acid demonstrated its high proton conductivity and ability to detect low concentrations of ammonia and amine gases at different relative humidities at room temperature. This MOF's structure and properties underline the potential of imidazole-based materials in developing sensitive and selective sensors for environmental and health monitoring (Liu et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
N-methyl-1-[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N3/c1-11-4-6-12-2-3-13(6)5-7(8,9)10/h2-3,11H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNBASDQZGWYSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=CN1CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601179258 | |
Record name | 1H-Imidazole-2-methanamine, N-methyl-1-(2,2,2-trifluoroethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601179258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251924-25-0 | |
Record name | 1H-Imidazole-2-methanamine, N-methyl-1-(2,2,2-trifluoroethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1251924-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole-2-methanamine, N-methyl-1-(2,2,2-trifluoroethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601179258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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